3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
The compound “3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains several functional groups. These include a pyrazolo[3,4-c]pyridine ring, a bromine atom, a chlorine atom, and a tetrahydro-2H-pyran-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-c]pyridine ring and the introduction of the bromine and chlorine atoms. The tetrahydro-2H-pyran-2-yl group could potentially be introduced through a reaction with a suitable pyran derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-c]pyridine ring, which is a fused ring system containing nitrogen atoms. The bromine and chlorine atoms would be expected to be bonded to the carbon atoms of the ring system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen atoms and the nitrogen atoms in the ring system. The halogen atoms could potentially undergo substitution reactions, while the nitrogen atoms could participate in a variety of reactions, including those involving the formation or breaking of nitrogen-nitrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms and the nitrogen-containing ring system could affect properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis of New Compounds
- 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has been used as a precursor for synthesizing new polyheterocyclic ring systems. These systems have potential applications in the development of novel compounds with unique chemical properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Chemical Structural Analysis
- The compound has been studied for its molecular structure and hydrogen bonding patterns. Understanding these structures is crucial for developing new materials and pharmaceuticals (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Corrosion Inhibition
- Pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been investigated as potential corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Dandia, Gupta, Singh, & Quraishi, 2013).
Antibacterial and Antioxidant Properties
- Derivatives of pyrazolo[3,4-b]pyridine have shown significant antibacterial and antioxidant properties. This finding is important for the development of new pharmaceutical agents (Variya, Panchal, & Patel, 2019).
Biomedical Applications
- A comprehensive review of pyrazolo[3,4-b]pyridines, including compounds similar to this compound, covers their synthesis and diverse biomedical applications. This highlights their potential in therapeutic drug development (Donaire-Arias et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-7-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBBWGVVZLIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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